Methylthiochroman-8-carboxylate
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Overview
Description
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is a heterocyclic organic compound with the molecular formula C11H12O2S and a molecular weight of 208.2768 . This compound is known for its versatility in organic synthesis, making it a valuable reagent in the production of various pharmaceuticals, fragrances, and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a sulfur-containing compound and a carboxylate ester, which undergo cyclization to form the benzothiopyran ring.
Industrial Production Methods
In industrial settings, the production of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: Involving the formation of a new bond between the reactant and a nucleophile.
Electrophilic Substitution Reactions: Involving the formation of a new bond between the reactant and an electrophile.
Nucleophilic Addition Reactions: Involving the formation of a new bond between the reactant and a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and electrophiles such as halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while electrophilic substitution with a halogen may result in a halogenated benzothiopyran.
Scientific Research Applications
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves its ability to undergo various chemical reactions. It can participate in nucleophilic and electrophilic substitution reactions, as well as nucleophilic addition reactions. These reactions enable the compound to interact with molecular targets and pathways, potentially leading to its observed biochemical and physiological effects.
Comparison with Similar Compounds
Methyl 3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and anticancer properties.
6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-one:
Properties
Molecular Formula |
C11H12O2S |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
methyl 3,4-dihydro-2H-thiochromene-8-carboxylate |
InChI |
InChI=1S/C11H12O2S/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
NZJXVVYFVFUDQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1SCCC2 |
Origin of Product |
United States |
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